![molecular formula C13H11N3 B3360400 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine CAS No. 88875-32-5](/img/structure/B3360400.png)
4-Methyl-6-phenylimidazo[1,5-a]pyrimidine
Overview
Description
4-Methyl-6-phenylimidazo[1,5-a]pyrimidine is a heterocyclic aromatic compound characterized by its unique structure, which includes a pyrimidine ring fused with an imidazo ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the condensation of 4-methylpyrimidin-2-amine with phenylacetic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions on the ring can yield a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential as a lead in developing therapeutic agents. Its structural similarity to known pharmacophores makes it a candidate for drug discovery, particularly in the realms of anticancer and antimicrobial therapies. Research indicates that modifications to the imidazo[1,5-a]pyrimidine core can enhance biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of imidazo[1,5-a]pyrimidine exhibit significant antitumor properties, making them candidates for cancer treatment.
- Antimicrobial Properties : The compound has been explored for its ability to combat various microbial infections, highlighting its potential in pharmaceutical development .
Case Study Example :
A recent study synthesized several derivatives of 4-methyl-6-phenylimidazo[1,5-a]pyrimidine and evaluated their cytotoxicity against cancer cell lines. The results indicated that specific modifications led to enhanced potency compared to the parent compound .
Biochemical Research
Biological Activities
The compound's biological activities are under investigation for various applications:
- Antiviral Properties : Research has suggested that imidazo[1,5-a]pyrimidine derivatives may inhibit viral replication, presenting opportunities for antiviral drug development.
- Anti-inflammatory Effects : Some studies have indicated that these compounds can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Mechanism of Action
The mechanism through which this compound exerts its effects is thought to involve interactions with specific molecular targets such as enzymes or receptors involved in disease processes. This interaction may inhibit or modulate key proteins, leading to therapeutic benefits .
Industrial Applications
Chemical Synthesis and Material Science
In addition to medicinal applications, this compound serves as a building block for synthesizing novel heterocyclic compounds. Its versatility allows it to be used in material science for developing chemosensors and other functional materials.
Application Area | Description | Examples |
---|---|---|
Medicinal Chemistry | Development of therapeutic agents | Anticancer drugs |
Biochemical Research | Studies on biological activity | Antiviral compounds |
Industrial Uses | Synthesis of new materials | Chemosensors |
Mechanism of Action
The mechanism by which 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to downstream effects in cellular signaling pathways. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A structurally related compound with known carcinogenic properties.
4-Phenylimidazo[1,5-a]pyrimidine: A simpler analog without the methyl group at the 4-position.
Uniqueness: 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine stands out due to its specific structural features, which can influence its reactivity and biological activity. Its methyl group at the 4-position may confer unique properties compared to its analogs.
Biological Activity
4-Methyl-6-phenylimidazo[1,5-a]pyrimidine (abbreviated as 4M6P) is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and significant research findings.
Chemical Structure and Properties
4M6P has a unique structure characterized by the presence of both imidazole and pyrimidine rings, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 210.23 g/mol. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 210.23 g/mol |
Structural Features | Imidazole and pyrimidine rings |
The biological activity of 4M6P primarily involves its interaction with specific molecular targets such as protein kinases. It acts as an enzyme inhibitor, modulating various signaling pathways that are crucial for cellular processes. Studies have shown that 4M6P can inhibit the activity of certain kinases involved in cancer progression, suggesting potential applications in cancer therapy .
Biological Activity
Research indicates that 4M6P exhibits several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines by targeting specific kinases involved in cell proliferation .
- Antiviral Properties : Preliminary studies suggest that 4M6P may have antiviral effects, although further research is needed to substantiate these claims.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies
- Inhibition of Kinase Activity : A study demonstrated that 4M6P effectively inhibited Pim-1 kinase activity in several cancer cell lines, leading to reduced cell viability and proliferation .
- Cytotoxicity Assessment : In vitro assays revealed that 4M6P exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency .
- Mechanistic Insights : Molecular modeling studies have elucidated the binding interactions between 4M6P and its target kinases, providing insights into its mechanism of action .
Table: Summary of Biological Activities
Properties
IUPAC Name |
4-methyl-6-phenylimidazo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-10-7-8-14-12-9-15-13(16(10)12)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWSWHFVDSWDJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=CN=C(N12)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60518979 | |
Record name | 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60518979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88875-32-5 | |
Record name | 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60518979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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